N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide
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Overview
Description
N-(2,2,2-Trifluoroethyl)-isatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . They are extremely widely used in the field of new drug development .
Synthesis Analysis
A highly efficient asymmetric S N 2′-S N 2′ reaction between N-2,2,2-trifluoroethylisatin ketimines and Morita-Baylis-Hillman (MBH) carbonates was disclosed by the Wang group in 2016 .Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis
N-2,2,2-Trifluoroethylisatin ketimines have been involved in various organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products .Scientific Research Applications
Therapeutic Applications and Efficacy
Cancer Treatment and Management
Imidazole carboxamide derivatives, such as DTIC (Dacarbazine), have been studied for their therapeutic applications in cancer treatment, particularly in melanoma. Studies have demonstrated their efficacy in isolation perfusion for melanoma, indicating that these compounds can be safely used with controlled dosage to avoid hematologic toxicity (Didolkar et al., 1986). Similarly, their role in combination chemotherapy for soft tissue sarcomas and their ability to increase response rates when combined with other agents like Adriamycin has been documented, albeit with notable toxicity (Borden et al., 1987).
Immunological Effects
The impact of these compounds on immunity, especially in patients with malignant melanoma, has been a subject of investigation. Research shows that DTIC, at specific dosages, can modulate the immune response without severely impairing cellular or humoral immunity (Bruckner et al., 1974).
Toxicity and Safety Profiles
The safety and toxicity profiles of these compounds have been thoroughly investigated, providing insights into their systemic and local toxicity. For instance, studies have explored the regional and systemic toxicity of DTIC in hyperthermic perfusion for melanoma, highlighting the procedure's safety if dosages are kept below certain thresholds to avoid hematologic toxicity (Didolkar et al., 1986).
Future Directions
Mechanism of Action
Target of Action
N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide, also known as Lotilaner, is an ectoparasiticide that is a member of the isoxazoline family of compounds . It primarily targets the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .
Mode of Action
This compound acts as a non-competitive antagonist of the GABACl . Inhibition of GABACl causes a paralytic action in the target organism, leading to death .
Pharmacokinetics
The introduction of trifluoromethyl into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
Result of Action
The primary result of this compound’s action is the paralysis and subsequent death of the target organism, such as mites . It is also active against insects, ticks, and lice .
Action Environment
The special properties of fluorinated compounds make them have important application value in medicinal chemistry, pesticides, functional materials, and other fields .
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)imidazole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-11-5(13)12-2-1-10-4-12/h1-2,4H,3H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENWKDFQGPYQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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